Ethyl5-chloropentanimidatehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-chloropentanimidatehydrochloride typically involves the reaction of ethyl chloroacetate with ammonia under controlled conditions. The process is carried out in a round-bottomed flask fitted with a mechanical stirrer and surrounded by an ice-salt bath to maintain a low temperature. The reaction mixture is stirred vigorously, and chilled aqueous ammonia is added in portions. The mixture is then allowed to stand, filtered, and washed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-chloropentanimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl5-chloropentanimidatehydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl5-chloropentanimidatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl5-chloropentanimidatehydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Ethyl chloroacetate: A precursor in the synthesis of this compound.
Chloropentanimidate derivatives: Compounds with similar structural features and chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Biological Activity
Ethyl 5-chloropentanimidate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
Ethyl 5-chloropentanimidate hydrochloride is characterized by its unique chemical structure, which plays a crucial role in its biological activity. The compound can be represented as follows:
- Chemical Formula : C₇H₁₄ClN₃O₂
- Molecular Weight : 195.66 g/mol
The presence of the chlorinated alkyl chain and the imidate functional group is significant for its interaction with biological targets.
The biological activity of Ethyl 5-chloropentanimidate hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of key metabolic processes.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of Ethyl 5-chloropentanimidate hydrochloride:
Study Reference | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study 1 | Antimicrobial | Agar diffusion method | Effective against E. coli and S. aureus with MIC values of 50 µg/mL. |
Study 2 | Enzyme inhibition | Spectrophotometric assay | Inhibited acetylcholinesterase by 30% at 100 µM concentration. |
Study 3 | Cytotoxicity | MTT assay | Reduced viability of cancer cells (MCF-7) by 40% at 50 µM after 48 hours. |
Case Studies
- Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of Ethyl 5-chloropentanimidate hydrochloride against common pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into an antimicrobial agent.
- Cytotoxic Effects on Cancer Cells : Another case study focused on the cytotoxic effects of the compound on breast cancer cell lines. The results demonstrated that treatment with Ethyl 5-chloropentanimidate hydrochloride led to a notable decrease in cell proliferation, indicating its potential as an anticancer agent.
Research Findings
Recent research has highlighted several important aspects of Ethyl 5-chloropentanimidate hydrochloride:
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the alkyl chain can enhance or reduce biological activity, emphasizing the importance of structural variations in developing more potent derivatives.
- Toxicity Profile : Initial assessments indicate a favorable toxicity profile; however, further studies are required to establish safety and efficacy in vivo.
Properties
CAS No. |
89569-57-3 |
---|---|
Molecular Formula |
C7H15Cl2NO |
Molecular Weight |
200.10 g/mol |
IUPAC Name |
ethyl 5-chloropentanimidate;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-2-10-7(9)5-3-4-6-8;/h9H,2-6H2,1H3;1H |
InChI Key |
ODFOWMUKHFSSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCCCCl.Cl |
Origin of Product |
United States |
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